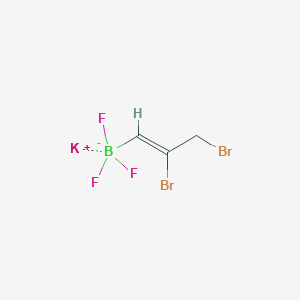

Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate

Overview

Description

Potassium is a member of the group 1 of alkali cations . In its pure form, potassium has a white-silver color, but it quickly oxidizes upon exposure to air, tarnishing in minutes if it is not stored under oil or grease .

Chemical Reactions Analysis

Potassium is highly reactive. It reacts violently with water, producing hydrogen, which can catch fire and explode . It also reacts easily with chlorine, fluorine, sulfur, nitrogen, and phosphorus .Physical And Chemical Properties Analysis

Potassium is a soft, silvery metal that tarnishes in air within minutes . It has a melting point of 63.5°C and a boiling point of 759°C . Most potassium salts are soluble in water .Scientific Research Applications

Selective Hydrogenation Reactions

Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate can undergo selective hydrogenation reactions to yield specific isomers of vinylborate compounds. For instance, a palladium-catalyzed hydrogenation process can selectively provide either the (Z)- or (E)-isomer of vinylborate with high purity. This selectivity is crucial for synthesizing specific compounds with desired chemical properties and can be applied in the development of pharmaceuticals, agrochemicals, and materials science (Ramachandran & Mitsuhashi, 2015).

Cross-Coupling Reactions

This compound is also involved in cross-coupling reactions, which are fundamental in the construction of complex molecules. For example, the palladium-catalyzed Suzuki-Miyaura reaction using potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate derivatives can lead to the formation of various protected secondary alcohols. This methodology is particularly valuable for synthesizing complex molecules with high stereochemical control, contributing significantly to the fields of organic synthesis and medicinal chemistry (Molander & Wisniewski, 2012).

Synthesis of Functionalized Organotrifluoroborates

Functionalized organotrifluoroborates can be synthesized from potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate through various chemical transformations. These functionalized compounds are pivotal in organic synthesis, offering a broad range of reactivity and applications in the synthesis of pharmaceuticals, agrochemicals, and materials. The ability to manipulate the functional groups attached to the trifluoroborate moiety expands the utility of these compounds in synthetic chemistry (Molander & Ham, 2006).

Development of New Catalytic Systems

Research involving potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate can lead to the development of new catalytic systems that enhance the efficiency and selectivity of chemical reactions. For instance, the use of specific catalysts in reactions involving this compound can result in the formation of products with desired configurations and functional groups, which is crucial for the synthesis of complex molecules with specific biological activities (Molander et al., 2002).

Safety And Hazards

properties

IUPAC Name |

potassium;[(Z)-2,3-dibromoprop-1-enyl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BBr2F3.K/c5-2-3(6)1-4(7,8)9;/h1H,2H2;/q-1;+1/b3-1-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXJEXQJWSDYEK-SPNQZIMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(CBr)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/CBr)\Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BBr2F3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (Z)-2,3-dibromoprop-1-enyltrifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)

![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)

![2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine](/img/structure/B3081184.png)

![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)

![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)

![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)